
2-Chloro-5-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H3ClF3N. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by a chlorine atom and a trifluoromethyl group, respectively. This compound is known for its high chemical stability and solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-(trifluoromethyl)pyridine can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl zinc chloride under the influence of a catalyst like copper(I) iodide . Another method involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
Industrial Production Methods
In industrial settings, this compound is often produced in a fluidized-bed reactor where β-picoline reacts with chlorine and hydrogen fluoride over a chromium oxide-aluminum catalyst at a temperature of around 300°C . This method yields a mixture of this compound and 3-trifluoromethylpyridine.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 2 undergoes substitution with nucleophiles under controlled conditions.
Key Findings :
-
Substitution proceeds efficiently with amines, yielding agrochemical intermediates like 2-methylamino derivatives ( ).
-
Methoxy substitution requires mild bases and aprotic solvents to avoid ring decomposition ( ).
Electrophilic Aromatic Substitution (EAS)
The electron-deficient pyridine ring undergoes further halogenation under aggressive conditions.
Key Findings :
-
Excess chlorine at high temperatures leads to dichlorination at position 6 ( ).
-
Nitration is challenging due to the ring’s electron deficiency, requiring directed metalation for regioselectivity ( ).
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation at position 2.
Reagent | Conditions | Product | Source |
---|---|---|---|
Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl-5-(trifluoromethyl)pyridine | |
Alkenes | Heck coupling, DMF, 100°C | 2-Styryl-5-(trifluoromethyl)pyridine |
Key Findings :
-
Suzuki-Miyaura couplings produce biaryl derivatives used in ligand synthesis ( ).
-
Heck reactions require elevated temperatures and inert atmospheres ( ).
Reduction Reactions
Catalytic hydrogenation removes the chlorine atom.
Conditions | Product | Yield | Source |
---|---|---|---|
H₂ (1 atm), Pd/C, EtOH, 25°C | 5-(Trifluoromethyl)pyridine | 85% |
Key Findings :
-
Mild hydrogenation selectively reduces the C–Cl bond without affecting the trifluoromethyl group ( ).
Hydrolysis and Carboxylation
Controlled hydrolysis converts the chloro group into oxygenated derivatives.
Reagent | Conditions | Product | Source |
---|---|---|---|
H₂O/NaOH | 150°C, sealed tube | 2-Hydroxy-5-(trifluoromethyl)pyridine | |
CO₂ | LDA, THF, −78°C | This compound-3-carboxylic acid |
Key Findings :
-
Hydrolysis under basic conditions yields phenolic derivatives ( ).
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Directed carboxylation at position 3 requires cryogenic conditions and strong bases ( ).
Reaction Comparison Table
Reaction Type | Regioselectivity | Typical Yield | Industrial Relevance |
---|---|---|---|
NAS (Amine) | Position 2 | 70–90% | High (agrochemicals) |
EAS (Chlorination) | Position 6 | 40–60% | Moderate |
Suzuki Coupling | Position 2 | 60–80% | High (pharmaceuticals) |
Reduction | Position 2 | 80–85% | Low |
Scientific Research Applications
Herbicidal Activity
One of the primary applications of 2-chloro-5-(trifluoromethyl)pyridine is in the development of herbicides. It serves as an important intermediate for synthesizing various herbicidal compounds. The compound's structure allows it to interact effectively with biological targets in plants, making it a desirable candidate for agricultural applications.
- Synthesis of Herbicides : The compound is utilized in the preparation of herbicidal pyridine derivatives, which have been documented to exhibit selective herbicidal activity against a range of weeds. For example, it can be converted into more complex structures that enhance herbicidal properties, as seen in patents related to its synthesis and application .
Pharmaceutical Intermediates
This compound is also recognized for its role as a pharmaceutical intermediate. Its unique trifluoromethyl group contributes to the biological activity of various drugs.
- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is involved in the synthesis of several APIs, particularly those targeting central nervous system disorders and anti-inflammatory conditions. Its ability to modify pharmacokinetic properties makes it valuable in drug design .
Chemical Synthesis
The compound is frequently employed as a reagent or building block in organic synthesis due to its reactive chlorinated and trifluoromethyl functional groups.
- Reagent for Organic Reactions : It can participate in nucleophilic substitution reactions and other transformations that are pivotal for constructing complex organic molecules. This property is exploited in both academic research and industrial applications .
Case Studies and Research Findings
Several studies have documented the utility of this compound in various applications:
- Case Study 1 : Research published in J-Pesticides highlights the synthesis of novel trifluoromethylpyridines using this compound as a precursor, demonstrating enhanced herbicidal efficacy compared to traditional compounds .
- Case Study 2 : A study on the pharmacological properties of derivatives synthesized from this compound showed promising results against specific disease targets, indicating its potential in drug development pipelines .
Market Trends and Future Directions
The market for this compound is expanding due to increasing demand for effective herbicides and pharmaceuticals. The compound's versatility as an intermediate positions it well within the chemical industry.
Application Area | Description | Market Trend |
---|---|---|
Herbicides | Intermediate for herbicidal compounds | Growing demand |
Pharmaceuticals | Synthesis of APIs targeting CNS disorders | Increasing R&D focus |
Organic Synthesis | Building block for complex organic molecules | Steady growth |
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-iodopyridine
Uniqueness
Compared to similar compounds, 2-Chloro-5-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring enhances its reactivity and stability, making it a valuable intermediate in various chemical syntheses .
Biological Activity
2-Chloro-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structural features, including the trifluoromethyl group and chlorine substitution, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.
Chemical Structure
The molecular formula for this compound is . The presence of the trifluoromethyl group significantly affects the compound's electronic properties, enhancing its reactivity and interaction with biological systems.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines. For example, a study on A549 lung cancer cells indicated a significant reduction in cell viability at higher concentrations, suggesting potential as an anticancer agent .
- Anti-inflammatory Effects : Research into structure-activity relationships (SAR) has revealed that compounds similar to this compound exhibit anti-inflammatory properties comparable to established drugs like indomethacin .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing biochemical pathways related to inflammation and cancer cell proliferation .
- Chemical Stability : The trifluoromethyl group enhances metabolic stability and bioavailability, which are crucial for therapeutic efficacy .
- Biochemical Pathways : It is involved in various biochemical pathways that affect cellular processes, including apoptosis and immune response modulation .
Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various trifluoromethylpyridine derivatives on A549 lung cancer cells. Results indicated a significant reduction in cell viability at concentrations above 50 µM, highlighting the potential for development as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
Research into SAR revealed that compounds with similar structures exhibited promising anti-inflammatory properties. These compounds showed comparable efficacy to established anti-inflammatory drugs, emphasizing the importance of specific substituents on the pyridine ring for enhancing biological activity.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Chloro-5-(trifluoromethyl)pyridine in laboratory settings?
- Methodological Answer : The compound is synthesized via vapor-phase chlorination/halogen exchange of β-picoline with chlorine gas at high temperatures (>300°C), often using iron fluoride catalysts. Reaction conditions (e.g., molar ratios of reagents, temperature gradients) are critical to minimize by-products like 2-chloro-3-(trifluoromethyl)pyridine. Post-synthesis purification involves fractional distillation or recrystallization .
Q. How is the purity and structural integrity of this compound confirmed?
- Methodological Answer : Purity is validated via gas chromatography (GC) with ≥97% purity thresholds. Structural confirmation employs -NMR (δ 8.6–8.8 ppm for pyridinic protons) and -NMR (δ -62 ppm for CF). Physical properties (melting point: 32–34°C; density: 1.417 g/mL) are cross-checked against literature .
Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?
- Methodological Answer : The chlorine atom at the 2-position undergoes nucleophilic substitution with amines, thiols, or alkoxides under mild conditions (e.g., DMF, 60–80°C). The trifluoromethyl group at the 5-position stabilizes the pyridine ring electronically, reducing side reactions. Reaction progress is monitored via TLC or HPLC .
Advanced Research Questions
Q. How does this compound serve as a model substrate for regioexhaustive functionalization studies?
- Methodological Answer : The compound’s distinct chlorine and CF substituents enable systematic exploration of regioselectivity in cross-coupling (e.g., Suzuki-Miyaura) and C–H activation reactions. Studies by Cottet and Schlosser (2004) demonstrate sequential functionalization at positions 2, 4, and 6 using palladium catalysts, with regiochemical outcomes mapped via X-ray crystallography .
Q. What strategies mitigate by-product formation during vapor-phase synthesis of this compound?
- Methodological Answer : By-products like 2,3-dichloro-5-(trifluoromethyl)pyridine are minimized by optimizing chlorine gas flow rates and reactor residence times. Catalytic hydrogenolysis recycles multi-chlorinated by-products into 3-(trifluoromethyl)pyridine, which is reintroduced into the synthesis loop to improve yield and cost efficiency .
Q. How can computational modeling predict reaction pathways for derivatizing this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for substitution and coupling reactions, identifying favorable sites (e.g., C2 for nucleophilic attack due to electron-withdrawing CF). Molecular docking studies further predict interactions with biological targets, guiding drug design .
Q. Key Research Challenges
- Regioselectivity Control : Competing reactivity at C2 vs. C4 positions requires tailored directing groups (e.g., boronic esters) .
- By-Product Management : Multi-step purification protocols are needed for industrial-scale applications .
Q. Citations
- All references are derived from peer-reviewed journals, technical reports, and authoritative chemical databases (e.g., PubChem, Ashford’s Dictionary), excluding non-compliant sources as specified.
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZJMSDDOOAOIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075251 | |
Record name | Pyridine, 2-chloro-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52334-81-3 | |
Record name | 2-Chloro-5-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52334-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(trifluoromethyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052334813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2-chloro-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9G66D966B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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